molecular formula C9H10FNOS B14807486 3-Cyclopropoxy-4-fluoro-5-(methylthio)pyridine

3-Cyclopropoxy-4-fluoro-5-(methylthio)pyridine

Cat. No.: B14807486
M. Wt: 199.25 g/mol
InChI Key: WIACMYXHXXWOGB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, fluoropyridine, and methylthiol in the presence of a base and a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C9H10FNOS

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoro-5-methylsulfanylpyridine

InChI

InChI=1S/C9H10FNOS/c1-13-8-5-11-4-7(9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

WIACMYXHXXWOGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)OC2CC2)F

Origin of Product

United States

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